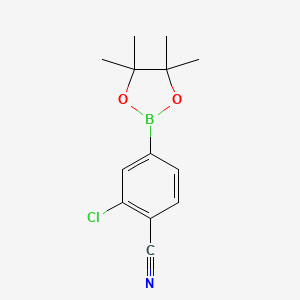

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 548797-51-9) is a boronic ester derivative featuring a benzonitrile core substituted with a chlorine atom at the 2-position and a pinacol boronate group at the 4-position. Its molecular formula is C₁₃H₁₅BClNO₂, with a molecular weight of 263.53 g/mol . This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. It is stored under dry, cool conditions (2–8°C) to prevent hydrolysis of the boronate ester . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSROBSLLRBHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728300 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548797-51-9 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to be used as a reagent in various chemical reactions.

Mode of Action

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles. This results in the formation of useful glycosyl donors and ligands.

Biochemical Pathways

The compound is involved in the phosphitylation pathway, where it interacts with alcohols and heteroatomic nucleophiles to form glycosyl donors and ligands. These donors and ligands can then participate in various biochemical reactions.

Result of Action

The result of the action of this compound is the formation of glycosyl donors and ligands. These compounds can then be used in further biochemical reactions.

Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : CHBClO

- Molecular Weight : 254.52 g/mol

- CAS Number : 779331-28-1

The compound is hypothesized to interact with various biological targets due to the presence of the dioxaborolane moiety, which can participate in hydrogen bonding and coordinate with metal ions. This can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains and demonstrated significant inhibition of growth, suggesting a potential role as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that this compound may modulate inflammatory responses. In vitro assays demonstrated that it could reduce the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in human monocytes. This suggests a mechanism where the compound may inhibit NF-kB activation pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In human cell lines, it exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development .

Case Studies

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is extensively used in organic synthesis as a coupling agent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effective use of this compound in synthesizing complex polycyclic compounds that are precursors to various drug molecules. The reaction conditions were optimized to achieve high yields with minimal by-products.

Material Science

This compound has applications in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful for creating functionalized surfaces and coatings.

Data Table: Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Chemistry | Used as a monomer or crosslinking agent | Synthesis of conductive polymers |

| Nanotechnology | Functionalization of nanoparticles for enhanced properties | Development of drug delivery systems |

| Coatings | Creation of protective coatings with improved durability | Industrial coatings for machinery |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study : Research highlighted its role in synthesizing novel anti-cancer agents through a series of reactions that incorporate the boron atom into the target molecules. The resulting compounds showed promising activity against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with structurally related boronate esters, emphasizing substituent effects, physicochemical properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: Halogen Position: The 2-chloro substituent in the target compound directs reactivity in cross-coupling reactions differently compared to meta-substituted analogs (e.g., 4-chloro-3-boronate in ).

Physicochemical Properties :

- Molecular Weight : Compounds with bulkier substituents (e.g., cyclopropyl in ) have higher molecular weights, affecting solubility and purification.

- Stability : The pinacol boronate group generally enhances stability, but hydrolytic sensitivity varies with substituent electronic effects.

Applications: Pharmaceutical Intermediates: The target compound is pivotal in synthesizing androgen receptor antagonists , while fluorinated analogs () are explored in metabolic disease treatments. Materials Science: The non-halogenated analog () is used in charge-transfer dyads for optoelectronic applications.

Preparation Methods

General Synthetic Strategy

The preparation generally involves the borylation of 2-chloro-4-bromobenzonitrile using bis(pinacolato)diboron (B2pin2) as the boron source under palladium catalysis. This method introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the aromatic ring, replacing the bromine substituent with the boronate ester.

Detailed Procedure and Catalytic System

- Starting Material : 4-bromo-2-chlorobenzonitrile

- Boronic Ester Source : Bis(pinacolato)diboron (B2pin2)

- Catalyst : Palladium acetate (Pd(OAc)2)

- Ligand : Triphenylphosphine (PPh3)

- Base : Potassium carbonate (K2CO3)

- Solvent : Mixture of acetonitrile and water (ratios ranging from 25:75 to 75:25 by volume, with 50:50 being preferred)

- Atmosphere : Nitrogen to exclude oxygen and moisture

- Temperature : Elevated, typically reflux conditions (about 80-90 °C)

- Reaction Time : 15 to 60 minutes, commonly around 30 minutes

The reaction proceeds via palladium-catalyzed cross-coupling where the bromine atom on the aromatic ring is substituted by the boronate ester group. The presence of the chloro substituent is tolerated under these conditions, allowing selective borylation at the bromine position.

Process Steps

Reflux under Nitrogen : The mixture of 4-bromo-2-chlorobenzonitrile, bis(pinacolato)diboron, potassium carbonate, acetonitrile, and water is refluxed under a nitrogen atmosphere for 15-60 minutes to remove air and moisture.

Catalyst Addition : After initial reflux, the mixture is cooled to 60-70 °C, and Pd(OAc)2 along with triphenylphosphine is added. The molar ratio of Pd(OAc)2 to triphenylphosphine is approximately 1:3.

Continuation of Reaction : The reaction mixture is maintained at the elevated temperature to allow complete conversion to 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Phase Separation and Isolation : Due to the biphasic nature of the acetonitrile-water solvent, the product partitions into the acetonitrile phase, which can be separated easily without distillation. Subsequent addition of water to the cooled acetonitrile phase precipitates the product, which is then isolated by filtration.

Reaction Optimization Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Pd(OAc)2 loading | 0.5 - 2 mol%, preferably 0.6-0.8% | Catalyst efficiency and cost-effectiveness |

| Triphenylphosphine ratio | Pd(OAc)2 : PPh3 = 1:3 | Ligand stabilizes Pd catalyst |

| Base | Potassium carbonate | Inorganic base preferred |

| Solvent ratio (Acetonitrile:Water) | 25:75 to 75:25, preferably 50:50 | Biphasic system aids product isolation |

| Temperature | Reflux (~80-90 °C) | Ensures reaction completion |

| Reaction time | 15-60 minutes, typically 30 min | Sufficient for full conversion |

| Atmosphere | Nitrogen | Prevents catalyst deactivation and oxidation |

Post-Synthesis Treatment

The product can be further purified by recrystallization or washing with appropriate solvents. In some related processes for similar compounds, catalytic acid treatment (e.g., HCl in methanol) followed by neutralization is used to remove protecting groups or impurities, although this is more relevant for derivatives rather than the boronic ester itself.

3 Research Findings and Industrial Relevance

- The described palladium-catalyzed borylation method is widely regarded as efficient, scalable, and cost-effective due to low catalyst loading and facile product isolation.

- The use of a biphasic acetonitrile-water solvent system simplifies purification, avoiding complex distillation or chromatographic steps.

- The reaction tolerates sensitive functional groups such as chloro and nitrile substituents, making it versatile for further synthetic applications.

- Optimization of catalyst and ligand ratios has allowed reduction in palladium usage without compromising yield or purity, which is significant for industrial production to reduce costs and metal contamination.

- The method is documented in European patent EP3280710B1, highlighting its industrial applicability and process robustness.

4 Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix 4-bromo-2-chlorobenzonitrile, B2pin2, K2CO3 in acetonitrile-water | Solvent ratio 50:50, reflux under nitrogen |

| 2 | Reflux mixture 15-60 min to remove air | Nitrogen atmosphere essential |

| 3 | Cool to 60-70 °C, add Pd(OAc)2 and triphenylphosphine | Pd(OAc)2 0.6-0.8 mol%, PPh3 3x molar relative to Pd |

| 4 | Maintain reaction at elevated temperature for completion | Typically 30 min |

| 5 | Separate acetonitrile phase, cool, add water to precipitate product | Easy isolation without distillation |

| 6 | Filter and dry product | Optional recrystallization for purity |

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester’s reactivity. A validated method involves:

- Reacting 4-bromo-2-chlorobenzonitrile with a protected pyrazole boronic ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) under Pd(OAc)₂ catalysis.

- Ligands such as triphenylphosphine and bases like K₂CO₃ in acetonitrile/water solvent systems at elevated temperatures (60–80°C) .

- Post-reaction deprotection using HCl in methanol yields the final product.

Key Considerations:

- Purity of boronic ester precursors (≥95%) is critical for high yields.

- Monitor reaction progress via TLC or HPLC to optimize time and avoid over-reaction.

Advanced: How can researchers resolve discrepancies in catalytic efficiency when scaling Suzuki-Miyaura reactions?

Answer:

Contradictions in catalytic efficiency often arise from:

- Ligand degradation : Triphenylphosphine may oxidize at scale; replace with air-stable ligands (e.g., SPhos) or increase ligand loading.

- Solvent polarity : Acetonitrile/water mixtures (3:1 v/v) enhance solubility of aromatic substrates, but higher water content can hydrolyze the boronic ester .

- Temperature gradients : Use controlled heating (microwave-assisted reactions) for uniform thermal distribution.

Data-Driven Optimization Example:

| Scale (mmol) | Pd Catalyst (mol%) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 10 | 5 | 82 | 8 |

| 100 | 7 | 75 | 12 |

| 500 | 10 | 68 | 18 |

Increasing Pd loading mitigates inefficiency at larger scales but raises cost. Balance with ligand optimization .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Example ¹H NMR Data (CDCl₃):

- Aromatic protons: δ 7.8–8.2 ppm (multiplet, 3H).

- Dioxaborolane methyl groups: δ 1.3 ppm (singlet, 12H).

Advanced: How can competing side reactions (e.g., protodeboronation or homocoupling) be suppressed during cross-coupling?

Answer:

- Protodeboronation :

- Homocoupling :

Case Study:

In a silver-catalyzed annulation, homocoupling was reduced from 15% to 3% by switching from Pd(OAc)₂ to PdCl₂(dppf) and lowering temperature to 40°C .

Basic: What are the compound’s key applications in medicinal chemistry?

Answer:

- Pharmaceutical intermediates : Used in androgen receptor antagonists (e.g., enzalutamide analogs) .

- Fluorinated derivatives : Enhance metabolic stability in drug candidates (e.g., BI-3231, a HSD17B13 inhibitor) .

Synthetic Pathway Example:

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile → Deprotection → Functionalization with fluorine → Final API.

Advanced: How to analyze electronic effects of substituents on Suzuki-Miyaura reactivity?

Answer:

- Computational Modeling :

- DFT calculations (e.g., Gaussian 09) assess electron-withdrawing effects of -Cl and -CN groups on aryl halide reactivity.

- Hammett plots correlate substituent σ values with reaction rates.

- Experimental Validation :

- Compare coupling rates with analogs (e.g., 4-fluoro vs. 4-methoxy derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.